6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline
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Overview
Description
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a benzenesulfonyl piperidine moiety, making it a versatile candidate for research in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the benzenesulfonyl piperidine moiety. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with benzenesulfonyl chloride to form the benzenesulfonyl piperidine intermediate. This intermediate is then coupled with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or piperidine moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzenesulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine share structural similarities.
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline is unique due to its specific combination of a quinoline core with a benzenesulfonyl piperidine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-methylquinolin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-12-23-21-8-7-17(15-20(16)21)22(25)24-13-10-19(11-14-24)28(26,27)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVIKRGAXJYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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